(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine is a compound characterized by the presence of trifluoromethyl groups and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine typically involves the trifluoromethylation of secondary amines. One method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups and the indole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indole compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine involves its interaction with molecular targets through its trifluoromethyl groups and indole moiety. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(trifluoromethyl)bromobenzene
- 2,5-Bis(trifluoromethyl)bromobenzene
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
Compared to other similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C11H8F6N2 |
---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
(1S)-2,2,2-trifluoro-1-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H8F6N2/c12-10(13,14)5-1-2-8-6(3-5)7(4-19-8)9(18)11(15,16)17/h1-4,9,19H,18H2/t9-/m0/s1 |
InChI-Schlüssel |
DDGXSVHOGNIMRO-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.